

RO4987655 (CH4987655) Application Notes and Protocols: Maximum Tolerated Dose and Clinical Pharmacology

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Compound Focus: Ro4987655

CAS No.: 874101-00-5

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Chemical and Biological Profile

RO4987655, also known as CH4987655, is an **oral, selective inhibitor of MEK** (mitogen-activated protein/extracellular signal-regulated kinase). MEK is a key enzyme within the **MAPK (Mitogen-Activated Protein Kinase) signaling pathway**, which is frequently dysregulated in many cancers. By targeting this pathway, **RO4987655** aims to disrupt uncontrolled cell proliferation and survival signals in tumor cells [1] [2].

Clinical Trial Summaries and Maximum Tolerated Dose (MTD)

Two primary Phase I dose-escalation studies have established the safety and tolerability profile of **RO4987655**, defining the MTD in different patient populations.

Table 1: Summary of Phase I Clinical Trial Findings for RO4987655

Trial Parameter	International Patient Population [1]	Japanese Patient Population [2]
MTD (Total Daily Dose)	17.0 mg (8.5 mg BID)	8.0 mg (4.0 mg BID)
Dose-Limiting Toxicities (DLTs)	Blurred vision (n=1); Elevated creatine phosphokinase (CPK) (n=3)	Grade 3 Elevated CPK (4 DLTs across 10 mg/day and 13 mg/day cohorts)
Most Frequent Adverse Events (AEs)	Rash-related toxicity (91.8%); Gastrointestinal disorders (69.4%)	Dermatitis acneiform; CPK elevation; Eye disorders
Recommended Dosing Schedule	Twice Daily (BID)	Twice Daily (BID)

Pharmacokinetics (PK) and Pharmacodynamics (PD) Profile

The pharmacokinetic and pharmacodynamic properties of **RO4987655** were characterized in both clinical studies, providing insights into its behavior in the human body.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of RO4987655

Property	International Study Findings [1]	Japanese Study Findings [2]
PK: Half-life ($t_{1/2}$)	Approximately 4 hours	14.0 to 24.4 hours
PK: Dose Proportionality	Exhibited dose linearity	Appeared to increase in a dose-proportional manner
PK: Steady-State	Information not specified in abstract	Reached by Cycle 1, Day 8 (240 hours)
PD: Target Inhibition	High (mean 75%) and sustained suppression of pERK in PBMCs at MTD	Increased in a dose-dependent manner; assessed by pERK inhibition in PBMCs

Property	International Study Findings [1]	Japanese Study Findings [2]
PD: Biomarker	Reduction in FDG uptake by PET in 79.4% of patients at day 15	pERK inhibition in Peripheral Blood Mononuclear Cells (PBMCs)

Antitumor Activity

Preliminary evidence of antitumor activity was observed in these early-phase trials. In the international study, **21.1%** of evaluable patients derived clinical benefit, which included **two partial responses** (one confirmed and one unconfirmed) [1]. In the Japanese study, one patient with esophageal cancer achieved a **confirmed partial response**, and seven patients demonstrated stable disease, as evidenced by a **progression-free survival exceeding 16 weeks** [2]. This promising activity warranted further investigation in populations with specific tumor mutations.

Experimental Protocols

Protocol: Phase I Dose-Escalation Study Design

This protocol outlines the standard design used to determine the MTD and characterize the initial safety and PK/PD profile of **RO4987655**.

- **Objective:** To assess the safety, tolerability, PK, and PD of orally administered **RO4987655** in patients with advanced solid tumors and to determine the MTD and DLTs.
- **Patient Population:** Adults with advanced, treatment-refractory solid tumors.
- **Study Design:** Non-randomized, open-label, dose-escalation using a **"3 + 3" design**. In this model, three patients are enrolled per dose cohort. If no DLT is observed, dosing escalates for the next cohort. If one DLT occurs, the cohort is expanded to three more patients. The MTD is defined as the dose level below which ≥ 2 patients experience a DLT [2] [3].
- **Dosing Schedule:**
 - **Cycle 0:** A single oral dose of **RO4987655** is administered for initial PK profiling.
 - **Subsequent Cycles:** Continuous dosing on a 28-day cycle schedule, either **Once Daily (QD)** or **Twice Daily (BID)**, with total daily doses escalating according to the protocol [2] [3].
- **Endpoint Assessments:**

- **Safety:** Continuous monitoring of Adverse Events (AEs), serial laboratory tests (including CPK), ECGs, and physical examinations. DLTs are typically assessed during the first cycle.
- **Pharmacokinetics:** Intensive blood sampling at predetermined times after the single dose in Cycle 0 and during multiple doses in Cycle 1 to measure drug concentration and calculate parameters like half-life and exposure.
- **Pharmacodynamics:** Peripheral blood mononuclear cells (PBMCs) are collected at baseline and post-treatment to measure inhibition of ERK phosphorylation (pERK), a direct marker of MEK pathway inhibition [1] [2].
- **Tumor Response:** Tumor imaging (e.g., CT scans) performed at baseline and periodically thereafter, with response evaluated using standardized criteria like RECIST 1.0 [2] [3].

Protocol: Assessment of MEK Pathway Inhibition in PBMCs

This detailed methodology describes the key PD assay used to confirm **RO4987655**'s biological activity.

- **Sample Collection:** Collect peripheral blood samples from patients pre-dose and at specified timepoints post-dose.
- **PBMC Isolation:** Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- **Cell Lysis and Protein Extraction:** Lyse the isolated PBMCs to extract total protein.
- **Phospho-ERK Analysis:** Quantify the levels of phosphorylated ERK (pERK) and total ERK protein in the extracts. This can be done using techniques such as **enzyme-linked immunosorbent assay (ELISA)** or **Western blotting**.
- **Data Calculation:** Express the results as the ratio of pERK to total ERK. The percentage inhibition of pERK by **RO4987655** is calculated by comparing post-treatment ratios to the pre-treatment (baseline) ratio for each patient [1] [2].

Signaling Pathway and Mechanistic Visualization

The following diagram illustrates the targeted MAPK pathway and the mechanistic role of **RO4987655**. The DOT script below can be processed by Graphviz to generate the pathway visualization.

Diagram 1: Mechanism of Action of **RO4987655** in the MAPK Signaling Pathway. The diagram shows the core components of the MAPK pathway. **RO4987655** specifically binds to and inhibits the MEK kinase, thereby preventing it from phosphorylating and activating ERK. This inhibition blocks the downstream

signal that promotes gene expression for cell proliferation and survival, which is often hyperactive in cancer cells [1] [2].

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References

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